methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Firstly, 1-amino-3-nitro-1H-1,2,4-triazole reacts with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction yields an intermediate aminofurazan, which is further transformed to the corresponding nitro, azo, and methylene dinitramine substituted furazans .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzoate group attached to a triazole ring. The nitro groups contribute to its energetic properties. The NNO-azoxy moiety is bonded to the nitrogen atom of the azole ring, resulting in a stable structure .
Chemical Reactions Analysis
The compound exhibits thermal stability, with decomposition onset temperatures ranging from 147°C to 228°C . Its density falls within the range of 1.77–1.80 g/cm³ , and it maintains an optimal oxygen balance (oxidizer excess coefficients α = 0.42–0.71). These properties make it a potential component for solid composite propellants .
properties
IUPAC Name |
methyl 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-3-8(5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICVJHWVDUIFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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